molecular formula C9H4F6O B1330352 3,5-Bis(trifluoromethyl)benzaldehyde CAS No. 401-95-6

3,5-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B1330352
CAS No.: 401-95-6
M. Wt: 242.12 g/mol
InChI Key: LDWLIXZSDPXYDR-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H4F6O and a molecular weight of 242.12 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzaldehyde core. This compound is a colorless liquid with a density of 1.469 g/mL at 25°C and a boiling point of 188.51°C . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol using oxidizing agents such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and nitric acid in the presence of hydrochloric acid . The reaction is typically carried out in dichloromethane as a solvent at room temperature for about 10 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of advanced oxidation techniques and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-bis(trifluoromethyl)benzoic acid.

    Reduction: It can be reduced to form 3,5-bis(trifluoromethyl)benzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.

    Reduction: 3,5-Bis(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:

Uniqueness

The presence of two trifluoromethyl groups in this compound makes it unique compared to other fluorinated benzaldehydes. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLIXZSDPXYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193141
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-95-6
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Record name 3,5-Bis(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

60 g of freshly distilled quinoline and 10 g of sulfur were refluxed for 5 hours with stirring. The cooled mixture was diluted with 700 ml of toluene. This gave a solution of a quinoline-sulfur complex containing 100 mg of the complex per ml. 2.5 g of 5% palladium on barium sulfate, 0.25 ml of the solution of the complex and 250 g of 3,5-bis(trifluoromethyl)benzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then passed through the mixture at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was continuously introduced at atmospheric pressure. After liberation of acidic offgases had ceased (12 hours), the mixture was cooled, the catalyst was separated off by filtration, and the filtrate was distilled at 27 mbar. A yield of 190.0 g of 3,5-bis(trifluoromethyl)benzaldehyde having a boiling point of 79° C. was obtained. This corresponds to a yield of 86% of theory. A small amount of a mixture of toluene and 3,5-bis(trifluoromethyl)benzene was obtained as first fraction during the distillation.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
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Name
complex
Quantity
100 mg
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reactant
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reactant
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0 (± 1) mol
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700 mL
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Name
solution
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Quantity
250 g
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reactant
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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